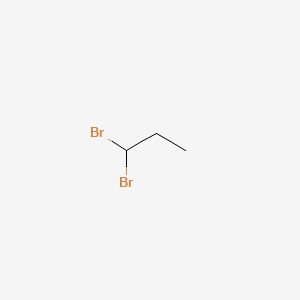

Dibromopropane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27072-47-5 |

|---|---|

Molecular Formula |

C3H6Br2 |

Molecular Weight |

201.89 g/mol |

IUPAC Name |

1,1-dibromopropane |

InChI |

InChI=1S/C3H6Br2/c1-2-3(4)5/h3H,2H2,1H3 |

InChI Key |

ATWLRNODAYAMQS-UHFFFAOYSA-N |

SMILES |

CCC(Br)Br |

Canonical SMILES |

CCC(Br)Br |

boiling_point |

133.5 °C |

Other CAS No. |

27072-47-5 |

Synonyms |

dibromopropane |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,2-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromopropane (B165211) (CH₃CHBrCH₂Br) is a halogenated hydrocarbon that serves as a key intermediate in various organic syntheses.[1] A thorough understanding of its chemical structure and bonding is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and material science where precise molecular architecture is critical. This technical guide provides a comprehensive overview of the structural and bonding characteristics of 1,2-dibromopropane, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular framework.

Chemical Structure and Identification

1,2-Dibromopropane, also known as propylene (B89431) dibromide, is a chiral molecule with the chemical formula C₃H₆Br₂.[2] Its structure consists of a three-carbon propane (B168953) chain with two bromine atoms attached to the first and second carbon atoms.

| Identifier | Value |

| IUPAC Name | 1,2-dibromopropane[3] |

| Molecular Formula | C₃H₆Br₂[3] |

| Molecular Weight | 201.89 g/mol [3] |

| CAS Number | 78-75-1[2] |

| SMILES | CC(Br)CBr[2] |

Conformational Analysis and Bonding

The carbon-carbon single bond between C1 and C2 in 1,2-dibromopropane allows for rotational isomerism, resulting in different spatial arrangements of the atoms known as conformers. Computational studies employing ab initio calculations with the B3LYP/6-311++g(3df,2pd) level of theory have identified three stable conformers: A, G, and G'.[2] Conformer A is the most stable, with the two bromine atoms in an anti-periplanar arrangement. The G and G' conformers are gauche isomers with higher relative energies.[2]

The optimized geometric parameters for the most stable conformer (A) are summarized in the table below. These values provide a quantitative description of the bond lengths and angles within the molecule.

| Bond/Angle | Value |

| C1-C2 Bond Length | 1.52 Å |

| C2-C3 Bond Length | 1.53 Å |

| C1-Br Bond Length | 1.96 Å |

| C2-Br Bond Length | 1.97 Å |

| C-H Bond Lengths (avg.) | 1.09 Å |

| C1-C2-C3 Bond Angle | 113.5° |

| Br-C1-C2 Bond Angle | 110.8° |

| Br-C2-C1 Bond Angle | 111.2° |

| Br-C1-C2-Br Dihedral Angle | 178.5° (anti) |

Note: The bond lengths and angles are representative values from computational studies and may vary slightly depending on the experimental method and conditions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 1,2-dibromopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 1,2-dibromopropane typically exhibits three distinct signals corresponding to the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons. The chemical shifts (δ) and multiplicities are influenced by the neighboring bromine atoms and adjacent protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~1.8 | Doublet |

| CH₂Br | ~3.6 - 3.9 | Multiplet |

| CHBr | ~4.2 - 4.4 | Multiplet |

¹³C NMR: The carbon-13 NMR spectrum shows three signals for the three non-equivalent carbon atoms.

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~25 |

| CH₂Br | ~38 |

| CHBr | ~48 |

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-dibromopropane displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2970 - 2860 | C-H stretching (alkane) |

| 1450 - 1375 | C-H bending (alkane) |

| 680 - 515 | C-Br stretching |

Experimental Protocols

Synthesis of 1,2-Dibromopropane from Propene

This protocol describes the electrophilic addition of bromine to propene to yield 1,2-dibromopropane.

Materials:

-

Propene gas

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Tetraethylammonium (B1195904) bromide (catalyst)

-

Water

-

5% Sodium carbonate solution

-

5% Sodium thiosulfate (B1220275) solution

-

Anhydrous calcium chloride

Procedure:

-

In a reaction vessel, prepare a mixture of water and tetraethylammonium bromide in a 10-20:1 mass ratio.

-

Slowly add bromine to this mixture, followed by dichloromethane after 20-40 minutes. Allow the layers to separate and collect the organic phase.

-

In a separate flask, prepare a solution of propene in dichloromethane.

-

Slowly drip the organic phase from step 2 into the propene solution over a period of 100-140 minutes, maintaining the reaction temperature between 15-39°C.

-

Allow the reaction to proceed for 2-24 hours.

-

After the reaction is complete, wash the mixture with water.

-

Remove any unreacted bromine by washing with a 5% sodium thiosulfate solution.

-

Neutralize the solution by washing with a 5% sodium carbonate solution.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the dichloromethane solvent by distillation at 25-50°C.

-

Purify the crude 1,2-dibromopropane by fractional distillation, collecting the fraction at 120-150°C.[4]

¹H NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

Procedure:

-

Prepare a sample by dissolving 5-10 mg of 1,2-dibromopropane in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Process the spectrum by applying Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Sample of 1,2-dibromopropane

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid 1,2-dibromopropane onto the center of the ATR crystal.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Visualizations

The following diagrams illustrate the chemical structure and the synthetic pathway of 1,2-dibromopropane.

Caption: Chemical structure of 1,2-dibromopropane.

Caption: Synthesis workflow for 1,2-dibromopropane.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dibromopropane (NMR, IR, Raman)

Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-dibromopropane (B121459), a vital organobromine compound used extensively in organic synthesis and the development of pharmaceuticals. For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of this compound is crucial for its identification, purity assessment, and the analysis of reaction pathways. This document presents detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, supported by experimental protocols and illustrative diagrams to facilitate a deeper understanding of its molecular structure and vibrational modes.

Spectroscopic Data of 1,3-Dibromopropane

The following sections provide a detailed analysis of the NMR, IR, and Raman spectroscopic data for 1,3-dibromopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1,3-dibromopropane, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,3-dibromopropane is characterized by two distinct signals, corresponding to the two chemically non-equivalent sets of protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.51 | Triplet | 4H | 2 x -CH₂-Br |

| ~2.29 | Quintet | 2H | -CH₂- |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 1,3-dibromopropane displays two signals, consistent with the two unique carbon environments in the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~34.9 | -CH₂- |

| ~30.5 | 2 x -CH₂-Br |

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups and overall structure. IR and Raman spectroscopy are complementary techniques that offer valuable insights into the vibrational modes of 1,3-dibromopropane.

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-dibromopropane is dominated by absorptions arising from the stretching and bending vibrations of its C-H and C-Br bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 2960-2850 | Strong | C-H stretching |

| 1435 | Medium | CH₂ scissoring |

| 1225 | Strong | CH₂ wagging |

| 640 | Strong | C-Br stretching |

| 530 | Medium | C-Br stretching |

Raman Spectroscopy

The Raman spectrum of 1,3-dibromopropane provides complementary information to its IR spectrum, particularly for symmetric vibrations which are often more intense in Raman. A detailed study of the vibrational spectrum of 1,3-dibromopropane has been reported, indicating the presence of different conformers in the liquid and gaseous states.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 2960-2850 | Medium | C-H stretching |

| 1435 | Medium | CH₂ scissoring |

| 1225 | Weak | CH₂ wagging |

| 640 | Strong | Symmetric C-Br stretching |

| 530 | Strong | Symmetric C-Br stretching |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below to ensure reproducibility and accuracy.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 1,3-dibromopropane.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

1,3-dibromopropane sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,3-dibromopropane in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.[1]

-

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

-

Phase the resulting spectrum to obtain pure absorption peaks.[1]

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[1]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[1]

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 1,3-dibromopropane to identify characteristic functional group vibrations.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

1,3-dibromopropane sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean and record a background spectrum. This will be automatically subtracted from the sample spectrum.[1]

-

Sample Application: Place a small drop of liquid 1,3-dibromopropane directly onto the center of the ATR crystal.[1]

-

Spectrum Acquisition:

-

Data Processing: The instrument software will automatically process the spectrum. Identify and label the significant absorption peaks with their wavenumbers (cm⁻¹).[1]

-

Cleaning: After the analysis, thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent.[1]

Raman Spectroscopy

Objective: To obtain the Raman spectrum of 1,3-dibromopropane to identify characteristic vibrational modes, particularly those that are weak or absent in the IR spectrum.

Materials:

-

Raman spectrometer with laser excitation (e.g., 785 nm)

-

Glass vial or capillary tube

-

1,3-dibromopropane sample

Procedure:

-

Sample Preparation: Place the liquid 1,3-dibromopropane sample in a clean glass vial or capillary tube.

-

Instrument Setup:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser onto the sample.

-

-

Spectrum Acquisition:

-

Set the appropriate laser power and exposure time to obtain a good quality spectrum without causing sample degradation.

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Process the raw data to remove any background fluorescence.

-

Identify and label the significant Raman shifts with their wavenumbers (cm⁻¹).

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the key vibrational modes of 1,3-dibromopropane.

Caption: Workflow for the spectroscopic analysis of 1,3-dibromopropane.

Caption: Key vibrational modes of 1,3-dibromopropane and their activity.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,2-dibromopropane (B165211). The information enclosed is intended to support analytical method development, structural elucidation, and impurity identification in research and pharmaceutical applications.

Mass Spectrometry Data

The mass spectrum of 1,2-dibromopropane is characterized by the presence of two bromine atoms, which have two stable isotopes, 79Br and 81Br, in nearly equal abundance. This isotopic distribution results in a distinctive pattern of peaks for the molecular ion and any bromine-containing fragments. The molecular ion (M+) will appear as a cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1. Fragments containing one bromine atom will exhibit a doublet of peaks (m/z and m/z+2) of roughly equal intensity.

Table 1: Key Mass Fragments and Relative Abundances for 1,2-Dibromopropane

| m/z | Proposed Fragment Ion | Formula | Relative Abundance (%) | Notes |

| 41 | Propargyl cation | [C3H5]+ | 100 | Base Peak |

| 121 | Bromopropyl cation (79Br) | [C3H6Br]+ | 95 | Loss of one Br radical |

| 123 | Bromopropyl cation (81Br) | [C3H6Br]+ | 95 | Isotopic peak for m/z 121 |

| 200 | Molecular Ion (M+, 2 x 79Br) | [C3H6Br2]+ | 5 | |

| 202 | Molecular Ion (M+2, 79Br + 81Br) | [C3H6Br2]+ | 10 | |

| 204 | Molecular Ion (M+4, 2 x 81Br) | [C3H6Br2]+ | 5 | |

| 107 | [C2H4Br]+ (79Br) | [C2H4Br]+ | 4 | |

| 109 | [C2H4Br]+ (81Br) | [C2H4Br]+ | 4 | Isotopic peak for m/z 107 |

| 81 | Bromine ion | [81Br]+ | 8 | |

| 79 | Bromine ion | [79Br]+ | 8 |

Relative abundances are approximate and can vary slightly based on instrumentation and experimental conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of 1,2-dibromopropane using GC-MS, based on established methods for volatile halogenated hydrocarbons.

2.1. Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2.2. Reagents and Materials

-

1,2-Dibromopropane standard (99%+ purity).

-

High-purity solvent for sample dilution (e.g., methanol (B129727) or hexane, GC grade).

-

Helium (99.999% purity) as the carrier gas.

2.3. GC Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

2.4. MS Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[1]

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 35-300

-

Scan Speed: 1000 amu/s

-

Solvent Delay: 3 minutes

2.5. Sample Preparation

-

Prepare a stock solution of 1,2-dibromopropane (e.g., 1000 µg/mL) in the chosen solvent.

-

Perform serial dilutions of the stock solution to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Inject the standards and samples into the GC-MS system.

Fragmentation Pathway Visualization

The fragmentation of 1,2-dibromopropane upon electron ionization follows logical pathways dictated by bond stabilities and the formation of stable carbocations. The primary fragmentation events are the loss of a bromine radical and subsequent rearrangements.

Caption: Fragmentation pathway of 1,2-dibromopropane in EI-MS.

The above diagram illustrates the primary fragmentation pathways of the 1,2-dibromopropane molecular ion. The most significant fragmentation is the cleavage of a carbon-bromine bond to lose a bromine radical, resulting in the abundant [C3H6Br]+ ion cluster at m/z 121 and 123. Subsequent loss of HBr from this fragment leads to the highly stable propargyl cation [C3H5]+ at m/z 41, which is the base peak in the spectrum. Other minor fragmentation pathways, such as the direct cleavage to form a bromine cation or the loss of a methyl radical, also contribute to the overall mass spectrum.

References

A Deep Dive into the Theoretical Reaction Mechanisms of Dibromopropanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the reaction mechanisms of dibromopropanes. It focuses on the competing nucleophilic substitution (SN1, SN2) and elimination (E1, E2) pathways for 1,2-dibromopropane (B165211) and the photodissociation of 1,3-dibromopropane (B121459). This document summarizes key quantitative data from computational studies, outlines detailed experimental protocols for context, and visualizes the core reaction pathways.

Introduction to Theoretical Investigation of Dibromopropane Reactions

Dibromopropanes, including 1,2-dibromopropane and 1,3-dibromopropane, are valuable chemical intermediates and subjects of fundamental mechanistic studies.[1] Understanding their reaction pathways is crucial for controlling product formation in synthetic chemistry. Computational chemistry provides powerful tools to model these reactions, offering insights into transition states and reaction energetics that are often difficult to obtain experimentally.[2][3] Methods like Density Functional Theory (DFT) and ab initio calculations are employed to map potential energy surfaces, identify intermediates, and calculate activation energies, thereby predicting the most likely reaction mechanisms under various conditions.[3][4] These theoretical approaches are essential for rationalizing solvent effects and the influence of substrate structure on reactivity.[5][6]

Competing Reaction Mechanisms of 1,2-Dibromopropane

1,2-dibromopropane can undergo both nucleophilic substitution and elimination reactions, with the predominant pathway depending on factors such as the strength of the nucleophile/base, the solvent, and the temperature.[7][8] Strong bases tend to favor elimination, while strong, non-basic nucleophiles favor substitution.[9]

Nucleophilic Substitution Pathways (SN1 & SN2)

Nucleophilic substitution reactions involve the replacement of a bromide leaving group by a nucleophile.[10]

-

SN2 Mechanism: A bimolecular, single-step process where the nucleophile attacks the carbon center at the same time as the bromide ion departs.[10] This pathway is favored by strong nucleophiles and polar aprotic solvents.[6]

-

SN1 Mechanism: A unimolecular, two-step process involving the formation of a carbocation intermediate.[10][11] This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation.[6]

Elimination Pathways (E1 & E2)

Elimination reactions result in the formation of an alkene (e.g., propene derivatives) through the removal of a hydrogen and a bromine atom from adjacent carbons.[7][12]

-

E2 Mechanism: A bimolecular, one-step reaction where a strong base removes a proton, and the bromide leaving group departs simultaneously, forming a double bond.[2][12] This is often favored by strong, bulky bases and high temperatures.

-

E1 Mechanism: A unimolecular, two-step process that proceeds through the same carbocation intermediate as the SN1 reaction.[9] A weak base then removes a proton from an adjacent carbon to form the double bond.

Theoretical Calculations and Quantitative Data

Theoretical studies provide valuable energetic data for this compound reactions. The tables below summarize calculated values from various computational methods.

Energetic Properties of 1,3-Dibromopropane (DBP) Conformers

The stability of different conformers of 1,3-dibromopropane has been investigated using several computational methods. The gauche-gauche conformation is generally found to be the most stable.[13]

Table 1: Energetic Properties of DBP Conformations (PM3 Method) [13]

| Property | anti-anti | gauche-anti | gauche-gauche |

| Total Energy (kcal/mol) | -26651.4958 | -26651.6711 | -26652.0310 |

| Binding Energy (kcal/mol) | -887.562 | -887.7374 | -888.1000 |

| Heat of Formation (kcal/mol) | -8.9794 | -9.1470 | -9.4993 |

| Dipole Moment (D) | 1.823 | 1.803 | 1.626 |

| HOMO (eV) | -11.0928 | -11.0945 | -11.0655 |

| LUMO (eV) | -0.5665 | -0.4367 | -0.3500 |

Table 2: Calculated Energy Values for gauche-gauche DBP Conformation [13]

| Calculation Type | Semiempirical (AM1) | Semiempirical (MNDO/d) | Ab initio (6-311G*) | DFT (3-21G(d)) |

| Total Energy (kcal/mol) | -27078.02 | -22298.394 | -3301874.961 | -3288853.863 |

| Heat of Formation (kcal/mol) | -15.733 | 6.366 | - | - |

| Dipole Moment (D) | 1.621 | 1.862 | 2.531 | 2.338 |

| HOMO (eV) | -10.727 | -10.453 | -11.198 | -6.417 |

| LUMO (eV) | 0.622 | 0.443 | 3.493 | -1.346 |

| Energy Gap (eV) | 11.349 | 10.896 | 14.691 | 7.763 |

Potential Energy and Bond Dissociation of 1,3-Dibromopropane

Potential energy surface calculations predict the reactivity of different bonds. For 1,3-dibromopropane, the C-Br bond is the most likely to break during photodissociation.[13]

Table 3: Potential Energy Calculations for Bond Dissociation in 1,3-DBP (PM3/CI Method) [13]

| Bond | Bond Length (Å) | Dissociation Energy (kcal/mol) | Wavelength (nm) |

| C-Br | 1.958 | 64.390 | 442.571 |

| C-H | 1.100 | 106.555 | 267.525 |

| C-C | 1.463 | 97.946 | 291.157 |

Activation Energy for E2 Elimination of 2-Bromopropane (B125204)

A computational experiment on the E2 elimination of 2-bromopropane provides insight into the activation energy (Ea) of a similar substrate. The inclusion of a solvent model significantly alters the calculated energy barrier.[2][14]

Table 4: Calculated Activation Energy for E2 Elimination of 2-Bromopropane

| Method | Phase | Activation Energy (Ea) (kcal/mol) |

| DFT (B3LYP/def2-TZVP) | Vacuum | -27.6[2] |

| DFT (CPCM solvent model) | Aqueous | 2.34[2] |

| HF (def-TZVP) | Vacuum | -8.7 (backward barrier)[4] |

Experimental Protocols

The following sections describe generalized experimental procedures for conducting reactions with dibromopropanes. Researchers should consult specific literature for precise, optimized conditions.

General Procedure for Elimination Reaction (e.g., Dehydrobromination of 1,2-Dibromopropane)

This protocol describes the reaction of 1,2-dibromopropane with a strong base to induce elimination.[12][15]

-

Reagents and Equipment: 1,2-dibromopropane, potassium hydroxide (B78521) (KOH), ethanol, reflux condenser, heating mantle, round-bottom flask, gas collection apparatus.

-

Procedure:

-

Prepare a concentrated solution of potassium hydroxide in ethanol. This serves as the strong base.

-

Place the 1,2-dibromopropane into a round-bottom flask.

-

Add the alcoholic KOH solution to the flask.

-

Assemble a reflux apparatus by attaching the condenser vertically to the flask. This prevents the loss of volatile reactants and products.[12]

-

Heat the mixture to reflux using a heating mantle for a specified period.

-

The gaseous alkene product (e.g., bromopropenes, propyne) can be collected as it passes through the condenser.[12][15]

-

The remaining reaction mixture in the flask will contain the solvent, unreacted starting materials, and any substitution products.

-

Isolate and purify products using appropriate techniques such as distillation or chromatography.

-

Characterize the products using methods like NMR spectroscopy, GC-MS, and IR spectroscopy.

-

General Procedure for Nucleophilic Substitution

This protocol outlines a typical nucleophilic substitution reaction, for instance, with a cyanide nucleophile.[16]

-

Reagents and Equipment: 1,2-dibromopropane, potassium cyanide (KCN), a suitable polar aprotic solvent (e.g., DMSO or acetone), round-bottom flask, condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

Dissolve potassium cyanide in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add 1,2-dibromopropane to the solution.

-

Heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a workup procedure to remove the inorganic salts and the solvent. This typically involves extraction with an organic solvent and washing with water or brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Purify the resulting dicyanopropane product via distillation or column chromatography.

-

Characterize the purified product using spectroscopic methods.

-

Conclusion

The theoretical study of this compound reaction mechanisms, through methods like DFT and ab initio calculations, offers profound insights into the energetic landscapes of these reactions. Computational data on conformational energies, bond dissociation energies, and activation barriers are invaluable for predicting reaction outcomes and understanding the competition between substitution and elimination pathways. When combined with empirical data from well-defined experimental protocols, these theoretical models provide a robust framework for chemists to design and control synthetic routes involving these versatile halogenated compounds. The continued development of computational methods promises even greater accuracy and predictive power in the future, further aiding in the fields of chemical synthesis and drug development.

References

- 1. 1,2-Dibromopropane - Wikipedia [en.wikipedia.org]

- 2. sciepub.com [sciepub.com]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. sciepub.com [sciepub.com]

- 5. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. quora.com [quora.com]

A Technical Guide to the Crystal Structure Analysis of Dibromopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromopropane derivatives are a class of organic compounds with a three-carbon chain substituted with two bromine atoms, and potentially other functional groups. Their structural characteristics, including conformation, bond lengths, and angles, are crucial for understanding their chemical reactivity, physical properties, and potential applications in areas such as organic synthesis and drug design. Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of these molecules in the solid state.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a this compound derivative follows a well-established protocol, from crystal growth to data analysis.[1]

Crystal Growth

The initial and often most challenging step is the cultivation of a high-quality single crystal suitable for X-ray diffraction. This typically involves the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system. Other techniques include slow cooling of a saturated solution or vapor diffusion.

Crystal Mounting and Data Collection

A suitable crystal is selected and mounted on a goniometer head. To minimize thermal vibrations of the atoms and obtain a clearer diffraction pattern, data is typically collected at low temperatures, around 100 K.[1] The mounted crystal is then placed in an X-ray diffractometer, where a focused beam of monochromatic X-rays is directed at it. The crystal is rotated through a series of angles, and the diffracted X-rays are recorded by a detector.[1]

Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecular structure.

Structure Refinement

The initial structural model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. This process refines the atomic positions, and thermal parameters. The final refined structure is then validated for its geometric sensibility, including bond lengths, bond angles, and torsion angles.

Data Presentation: Crystallographic Parameters

The primary outcome of a successful crystal structure analysis is a set of crystallographic data that precisely describes the molecular and crystal structure. Due to the limited availability of public crystallographic data for a wide range of this compound derivatives, the following table presents data for representative halogenated alkanes to illustrate the typical parameters reported.[1]

| Parameter | 1,2-Dibromo-1,1,2,2-tetrafluoroethane | 1,3-Dichloropropane |

| Chemical Formula | C₂Br₂F₄ | C₃H₆Cl₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pnma |

| Unit Cell Dimensions | ||

| a (Å) | 5.863 | 9.93 |

| b (Å) | 5.868 | 4.49 |

| c (Å) | 9.278 | 12.12 |

| α (°) | 90 | 90 |

| β (°) | 106.13 | 90 |

| γ (°) | 90 | 90 |

| Unit Cell Volume (ų) | 307.1 | 540.3 |

| Z (Molecules per unit cell) | 2 | 4 |

| Calculated Density (g/cm³) | 2.81 | 1.39 |

| Key Bond Lengths (Å) | C-C: 1.55, C-Br: 1.94, C-F: 1.34 | C-C: 1.52, C-Cl: 1.79 |

| Key Bond Angles (°) | Br-C-C: 112.5, F-C-C: 109.1 | Cl-C-C: 112.1 |

Note: The data presented is for illustrative purposes and is sourced from published crystallographic studies of representative simple halogenated alkanes. The absence of comprehensive data for a wide range of this compound derivatives highlights the necessity for experimental determination for specific compounds of interest.[1]

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment is crucial for understanding the process from sample preparation to final structure elucidation.

Logical Relationships in Structure Determination

The process of determining a crystal structure involves a logical progression from the diffraction pattern to the final, refined atomic model.

Signaling Pathways

A thorough review of the scientific literature did not yield significant information regarding the involvement of this compound derivatives in specific signaling pathways. Research on this class of compounds has predominantly focused on their synthesis, chemical properties, and utility as intermediates in organic chemistry.

Conclusion

The crystal structure analysis of this compound derivatives is a powerful tool for elucidating their precise three-dimensional arrangements. While a comprehensive database of such structures is not publicly available, the experimental protocols are well-established. This guide provides researchers with a foundational understanding of the methodologies involved and the nature of the data obtained, which is essential for advancing the study and application of these compounds. Further experimental work is encouraged to expand the structural database of this important class of molecules.

References

Quantum Chemical Studies of Dibromopropane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical studies of dibromopropane isomers. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of computational chemistry, spectroscopy, and drug development. This document summarizes key findings from existing literature and presents detailed methodologies for the computational and experimental analysis of these compounds.

Introduction to this compound Isomers

This compound (C₃H₆Br₂) exists in four structural isomers: 1,1-dibromopropane, 1,2-dibromopropane (B165211), 1,3-dibromopropane, and 2,2-dibromopropane (B1583031).[1] These isomers serve as important building blocks in organic synthesis and their conformational preferences, electronic properties, and reactivity are of significant interest. Quantum chemical calculations, in conjunction with experimental techniques like infrared (IR) and Raman spectroscopy, provide a powerful framework for understanding the molecular behavior of these isomers.

This guide will delve into the conformational analysis, spectroscopic properties, and reaction mechanisms of this compound isomers, with a focus on the insights gained from computational studies.

Computational Methodology

The foundation of in silico studies of this compound isomers lies in the application of quantum mechanical methods. Density Functional Theory (DFT) and ab initio calculations are the most common approaches for obtaining accurate predictions of molecular properties.

A general workflow for the quantum chemical study of this compound isomers is outlined below.

Software

Commonly used software packages for these calculations include Gaussian, ORCA, and GAMESS. Molecular visualization and analysis are often performed with programs such as GaussView, Avogadro, and Chemcraft.

Level of Theory and Basis Set Selection

The choice of the level of theory and basis set is critical for obtaining reliable results. For the study of this compound isomers, the B3LYP functional within the DFT framework is a popular and well-balanced choice for accuracy and computational cost. To accurately account for the effects of the bromine atoms, a basis set that includes polarization and diffuse functions is recommended, such as 6-311++G(d,p). For higher accuracy, coupled-cluster methods like CCSD(T) can be employed for single-point energy calculations on the DFT-optimized geometries.

Conformational Search

For flexible molecules like the this compound isomers, a thorough conformational search is necessary to identify all stable conformers. This is typically achieved by systematically rotating around the C-C single bonds and performing geometry optimizations from each starting conformation.

Calculation of Molecular Properties

Once the stable conformers are identified, a range of molecular properties can be calculated:

-

Relative Energies: To determine the most stable conformers and their population distribution at a given temperature.

-

Geometrical Parameters: Bond lengths, bond angles, and dihedral angles provide insight into the molecular structure.

-

Vibrational Frequencies: Used to predict IR and Raman spectra and to confirm that optimized structures are true minima on the potential energy surface.

-

Dipole Moments: To understand the polarity of the different conformers.

-

Reaction Pathways: Transition state searches and Intrinsic Reaction Coordinate (IRC) calculations can be used to map out reaction mechanisms and determine activation energies.

Conformational Analysis of this compound Isomers

The relative stability of different conformers is governed by a combination of steric and electronic effects.

1,2-Dibromopropane

1,2-Dibromopropane has one chiral center and exists as a racemic mixture of two enantiomers. For each enantiomer, three stable conformers are typically identified, arising from rotation around the C1-C2 bond. These are often denoted as A (anti), G (gauche), and G' (gauche).

The anti-conformer, where the two bromine atoms are farthest apart, is generally the most stable due to minimized steric repulsion. The relative energies and populations of the conformers can be influenced by the solvent environment.

1,3-Dibromopropane

For 1,3-dibromopropane, rotation around the two C-C bonds leads to several possible conformers. The most stable are typically the anti-anti (AA), anti-gauche (AG), and gauche-gauche (GG) conformers.

1,1-Dibromopropane and 2,2-Dibromopropane

Detailed quantum chemical studies on the conformational preferences of 1,1-dibromopropane and 2,2-dibromopropane are less prevalent in the literature. However, the same computational methodologies can be applied to investigate their rotational barriers and identify the most stable conformers. For 2,2-dibromopropane, the molecule possesses a higher degree of symmetry, leading to fewer unique conformers.

Summary of Calculated Properties

The following table summarizes representative calculated properties for the most stable conformers of the this compound isomers. Note: These values are illustrative and can vary depending on the level of theory and basis set used.

| Isomer | Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle(s) |

| 1,2-Dibromopropane | A (anti) | 0.00 | ~1.2 | Br-C1-C2-Br ≈ 180° |

| G (gauche) | ~0.5 - 1.0 | ~2.5 | Br-C1-C2-Br ≈ 60° | |

| G' (gauche) | ~0.6 - 1.2 | ~2.8 | Br-C1-C2-Br ≈ -60° | |

| 1,3-Dibromopropane | GG (gauche-gauche) | 0.00 | ~2.0 | Br-C1-C2-C3 ≈ 60°, C1-C2-C3-Br ≈ 60° |

| AG (anti-gauche) | ~0.5 - 1.0 | ~2.2 | Br-C1-C2-C3 ≈ 180°, C1-C2-C3-Br ≈ 60° | |

| AA (anti-anti) | ~1.0 - 1.5 | ~0.0 | Br-C1-C2-C3 ≈ 180°, C1-C2-C3-Br ≈ 180° | |

| 1,1-Dibromopropane | Staggered | 0.00 | ~2.1 | H-C1-C2-C3 ≈ 180° |

| Eclipsed | Higher Energy | ~2.3 | H-C1-C2-C3 ≈ 120° | |

| 2,2-Dibromopropane | Staggered | 0.00 | ~2.2 | Br-C2-C1-H ≈ 60° |

| Eclipsed | Higher Energy | ~2.4 | Br-C2-C1-H ≈ 0° |

Spectroscopic Analysis

Vibrational spectroscopy, including IR and Raman techniques, is a powerful experimental tool for characterizing the different conformers of this compound isomers. The assignment of experimental spectra is often aided by theoretical calculations of vibrational frequencies.

Experimental Protocols

Sample Preparation: For liquid samples of this compound isomers, spectra can be obtained neat or in a suitable solvent (e.g., carbon tetrachloride, cyclohexane). The liquid is typically placed in a KBr or CaF₂ liquid cell for IR spectroscopy, or a glass capillary tube for Raman spectroscopy.

IR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 1-2 cm⁻¹.

-

Procedure: A background spectrum of the empty cell or the solvent is recorded first and subtracted from the sample spectrum.

Raman Spectroscopy:

-

Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Spectral Range: Typically 3500-100 cm⁻¹.

-

Laser Power: Adjusted to avoid sample degradation.

-

Procedure: The sample is irradiated with the laser, and the scattered light is collected and analyzed.

Theoretical Spectra

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, it is common practice to scale the calculated frequencies by a factor (typically around 0.96-0.98 for B3LYP) to improve agreement with experimental data. The calculated IR intensities and Raman activities can then be used to generate theoretical spectra for comparison with experimental results, aiding in the assignment of vibrational modes to specific conformers.

Reactivity and Reaction Mechanisms

Quantum chemical calculations can provide valuable insights into the reaction mechanisms of this compound isomers, such as dehydrobromination and nucleophilic substitution reactions.

Dehydrobromination of 1,2-Dibromopropane

The elimination of HBr from 1,2-dibromopropane can proceed via an E2 mechanism to form various bromopropene isomers. A computational study of a similar reaction, the E2 elimination of 2-bromopropane, can serve as a representative example of the methodology.[2][3][4] The reaction involves a base (e.g., hydroxide (B78521) ion) abstracting a proton, leading to the formation of a double bond and the expulsion of the bromide ion.

The reaction pathway can be mapped by locating the transition state (TS) and connecting it to the reactants and products via the intrinsic reaction coordinate (IRC).

The calculated activation energy provides a quantitative measure of the reaction rate. For the E2 elimination of 2-bromopropane, DFT calculations have been used to determine the activation energy and elucidate the geometry of the transition state.[2][4]

Conclusion

Quantum chemical studies offer a powerful and versatile approach to understanding the structure, properties, and reactivity of this compound isomers. This guide has provided an overview of the key computational and experimental methodologies employed in these investigations. By combining theoretical calculations with spectroscopic data, a detailed picture of the conformational landscape and reaction mechanisms of these important molecules can be obtained. This knowledge is crucial for their application in organic synthesis and for the development of new chemical entities in the pharmaceutical and materials science industries. Further research, particularly on the less-studied 1,1- and 2,2-dibromopropane isomers, will continue to enhance our understanding of this class of compounds.

References

Thermochemical Profile of 1,3-Dibromopropane: A Technical Guide

For immediate release:

This technical guide provides a comprehensive overview of the essential thermochemical data for 1,3-dibromopropane (B121459) (CAS: 109-64-8). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise thermodynamic values for modeling, process design, and safety assessments. This document summarizes key thermochemical properties, details the experimental methodologies for their determination, and presents a logical workflow for these experimental evaluations.

Core Thermochemical Data

The thermochemical properties of 1,3-dibromopropane have been determined through various experimental techniques. The following tables present a consolidated summary of the available quantitative data for its liquid and phase-change characteristics.

Table 1: Condensed Phase Thermochemical Data

| Property | Value | Units | Temperature (K) | Reference |

| Liquid Phase Heat Capacity (Cp,liquid) | 163.7 | J/mol·K | 298.15 | Shehatta, 1993[1][2] |

| Liquid Phase Heat Capacity (Cp,liquid) | 156.1 | J/mol·K | 245.7 | Crowe and Smyth, 1950[1][2] |

| Liquid Phase Heat Capacity (Cp,liquid) | 159.0 | J/mol·K | 298 | Kurbatov, 1948[1][2] |

Table 2: Phase Change Data

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Vaporization (ΔvapH°) | 47.46 | kJ/mol | N/A | Majer and Svoboda, 1985[1][2] |

| Standard Enthalpy of Vaporization (ΔvapH°) | 47.6 | kJ/mol | Gas Chromatography | Carson, Laye, et al., 1994[1][2] |

| Standard Enthalpy of Vaporization (ΔvapH°) | 47.45 ± 0.10 | kJ/mol | Calorimetry | Wadso, 1968[1][2] |

| Enthalpy of Fusion (ΔfusH) | 14.65 | kJ/mol | N/A | Not specified |

| Entropy of Fusion (ΔfusS) | 61.4 | J/mol·K | N/A | Crowe and Smyth, 1950[1][3][4] |

| Normal Boiling Point (Tboil) | 430 ± 70 | K | Average of 7 values | N/A[1][2] |

| Normal Melting Point (Tfus) | 238.95 | K | N/A | Timmermans, 1952[1][2] |

| Normal Melting Point (Tfus) | 237.0 | K | N/A | Timmermans, 1922[1][2] |

| Normal Melting Point (Tfus) | 238.85 | K | N/A | Timmermans, 1921[1][2] |

| Triple Point Temperature (Ttriple) | 238.6 | K | N/A | Crowe and Smyth, 1950[1][2] |

Experimental Protocols

The determination of the thermochemical data presented above relies on established laboratory techniques. While the specific details of the original experiments are found in the cited literature, this section outlines the general methodologies employed for such measurements.

Determination of Heat Capacity (Cp)

The heat capacity of liquid 1,3-dibromopropane is typically measured using calorimetry.

Methodology: Adiabatic or Heat Conduction Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity 1,3-dibromopropane is placed in a sealed calorimetric cell.

-

Apparatus Setup: The cell is placed within a calorimeter, which is designed to be either an adiabatic system (minimizing heat exchange with the surroundings) or a heat conduction calorimeter where heat flow is precisely measured.

-

Heating: A known amount of electrical energy is supplied to the sample through a heater, causing a temperature increase.

-

Temperature Measurement: The temperature change of the sample is monitored with high-precision thermometers.

-

Calculation: The heat capacity is calculated from the electrical energy supplied, the mass of the sample, and the observed temperature rise. For accurate results, the heat capacity of the calorimeter itself is determined in a separate calibration experiment.

Determination of Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined by several calorimetric methods, including vaporization calorimetry and condensation calorimetry.

Methodology: Vaporization Calorimetry

-

Sample Preparation: A known mass of 1,3-dibromopropane is placed in a vaporization vessel within a calorimeter.

-

Vaporization: The liquid is vaporized at a constant temperature and pressure. This can be achieved by heating the sample or by reducing the pressure. In some setups, a current of inert gas is used to facilitate vaporization.

-

Heat Measurement: The heat absorbed by the sample during vaporization is measured by the calorimeter. This corresponds to the enthalpy of vaporization.

-

Mass Determination: The amount of vaporized sample is determined by weighing the vaporization vessel before and after the experiment.

Determination of Enthalpy of Fusion (ΔfusH)

Differential Scanning Calorimetry (DSC) is a common technique for measuring the enthalpy of fusion.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of 1,3-dibromopropane is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

Apparatus Setup: The sample and reference pans are placed in the DSC instrument.

-

Temperature Program: The instrument heats both pans at a constant rate.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. As the sample melts, it absorbs energy, resulting in an endothermic peak in the heat flow signal.

-

Calculation: The area under the melting peak is integrated to determine the enthalpy of fusion.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key thermochemical properties of 1,3-dibromopropane.

Caption: Experimental workflow for thermochemical data determination.

References

Conformational analysis of 1,2-dibromopropane

An In-depth Technical Guide to the Conformational Analysis of 1,2-Dibromopropane (B165211)

Introduction

1,2-Dibromopropane (CH₃CHBrCH₂Br) is a chiral organic compound that serves as a valuable model for understanding the principles of conformational isomerism.[1] Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds, is critical in chemistry and drug development. The physical, chemical, and biological properties of a molecule are often dictated by the three-dimensional shapes it can adopt and the relative populations of its conformers. This guide provides a detailed examination of the conformational landscape of 1,2-dibromopropane, outlining the experimental and computational methods used for its analysis.

Conformational Isomers of 1,2-Dibromopropane

Rotation about the C1-C2 single bond in 1,2-dibromopropane gives rise to several staggered and eclipsed conformations. The staggered conformations represent energy minima, while the eclipsed conformations are energy maxima and act as transition states for interconversion.

The three stable, staggered conformers are of primary interest:

-

Anti (A) Conformer: In this arrangement, the two bulky bromine atoms are positioned at a dihedral angle of approximately 180° to each other, minimizing steric repulsion. This is generally the most stable conformer.[2]

-

Gauche (G and G') Conformers: Two gauche conformers exist where the bromine atoms are at a dihedral angle of approximately 60°. These two conformers are non-superimposable mirror images of each other, making them a pair of enantiomers.

Vibrational spectra indicate that 1,2-dibromopropane exists as a mixture of these three conformers in the liquid state.[2] However, in the low-temperature crystalline solid, only the anti conformer is present, confirming it as the lowest-energy form.[2]

Figure 1: Newman Projections of 1,2-Dibromopropane Conformers.

Quantitative Conformational Analysis

The relative stability and population of each conformer can be determined experimentally and corroborated with computational methods. Temperature-dependent Raman spectroscopy of liquid 1,2-dibromopropane has been used to measure the energy differences between the conformers.[3]

Relative Energies and Populations

The anti (A) conformer is the global energy minimum. The two gauche conformers (G and G') are higher in energy. It has been observed that the G' conformer is stabilized more than the G conformer in the liquid phase, potentially due to its lower molar volume and higher dipole moment, which enhances intermolecular interactions.[3]

Table 1: Relative Energies and Room Temperature Populations of 1,2-Dibromopropane Conformers in the Liquid Phase

| Conformer | Dihedral Angle (Br-C-C-Br) | Relative Energy (cm⁻¹) | Relative Energy (kJ/mol) | Population (%) at Room Temp. |

| Anti (A) | ~180° | 0 | 0 | 65 ± 1 |

| Gauche (G') | ~60° | 236 ± 11[3] | 2.82 ± 0.13 | 21 ± 1[3] |

| Gauche (G) | ~300° | 327 ± 11[3] | 3.91 ± 0.13 | 14 ± 1[3] |

Energy conversion: 1 cm⁻¹ = 0.01196 kJ/mol

Figure 2: Potential Energy Profile for C1-C2 Bond Rotation.

Experimental Protocols

A combination of spectroscopic and computational methods is employed for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying conformational equilibria in solution.[4][5] The method relies on the analysis of vicinal proton-proton coupling constants (³JHH), which are sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation.[6][7]

Methodology:

-

Sample Preparation: Dissolve a pure sample of 1,2-dibromopropane in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the desired concentration.

-

Data Acquisition: Record a high-resolution ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify the signals corresponding to the methine (CHBr), methylene (B1212753) (CH₂Br), and methyl (CH₃) protons.

-

Measure the vicinal coupling constants (³J) from the fine structure of the signals. Due to rapid interconversion between conformers at room temperature, the observed coupling constant (J_obs) is a weighted average of the coupling constants for the individual anti (J_A) and gauche (J_G, J_G') conformers:

-

J_obs = P_A * J_A + P_G' * J_G' + P_G * J_G where P is the mole fraction of each conformer.

-

-

-

Population Analysis:

-

Use theoretical or model compound values for the pure anti and gauche coupling constants.

-

Solve the system of equations to determine the populations (P_A, P_G', P_G) of the conformers in the specific solvent used.

-

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy can distinguish between conformers because each has a unique set of vibrational frequencies.[2][8]

Methodology:

-

Data Acquisition: Record IR and Raman spectra of 1,2-dibromopropane in the liquid phase over a range of temperatures.

-

Band Assignment: Identify specific absorption bands in the spectra that correspond to the vibrational modes of the anti and gauche conformers.[3]

-

Thermodynamic Analysis:

-

Measure the integrated intensities of two bands, one assigned to the anti conformer and one to a gauche conformer, at various temperatures.

-

The natural logarithm of the ratio of these intensities is plotted against the reciprocal of the absolute temperature (1/T).

-

The slope of this van't Hoff plot is equal to -ΔH°/R, where ΔH° is the standard enthalpy difference between the two conformers and R is the gas constant. This allows for the direct experimental determination of their relative energy difference.

-

Computational Chemistry

Quantum mechanical calculations provide theoretical insight into the geometries, energies, and spectroscopic properties of the conformers.[5]

Methodology:

-

Potential Energy Surface (PES) Scan:

-

Construct an initial model of 1,2-dibromopropane.

-

Perform a relaxed PES scan by systematically rotating the C1-C2 bond (e.g., in 10° increments) and calculating the energy at each step using a suitable level of theory (e.g., DFT with B3LYP functional and a basis set like 6-311++G(d,p)).[3] This identifies the approximate dihedral angles of the energy minima (staggered) and maxima (eclipsed).

-

-

Geometry Optimization:

-

Take the structures corresponding to the energy minima from the PES scan.

-

Perform full geometry optimization calculations to find the precise low-energy structures of the anti and gauche conformers.

-

-

Frequency and Energy Calculation:

-

Perform frequency calculations on the optimized geometries. This confirms they are true minima (no imaginary frequencies) and provides thermodynamic data (enthalpy, Gibbs free energy) and predicted vibrational spectra. The energy difference between the calculated Gibbs free energies (ΔG) can be used to predict the equilibrium populations of the conformers.

-

-

NMR Parameter Calculation:

-

Using the optimized geometries, calculate NMR parameters such as chemical shifts and spin-spin coupling constants to compare with experimental results.

-

Figure 3: Integrated Workflow for Conformational Analysis.

Conclusion

The conformational analysis of 1,2-dibromopropane illustrates a fundamental principle in stereochemistry: the existence of stable rotational isomers with distinct energies and populations. The anti conformer is favored due to minimized steric repulsion, but the gauche conformers are significantly populated in the liquid phase at room temperature. A synergistic approach, combining high-resolution experimental techniques like NMR and vibrational spectroscopy with robust computational methods, provides a comprehensive understanding of the molecule's conformational landscape. This detailed knowledge is essential for predicting the reactivity, properties, and potential biological interactions of this and more complex molecules in scientific and pharmaceutical research.

References

- 1. 1,2-Dibromopropane - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Vibrational spectrum, ab initio calculations, conformational stabilities and assignment of fundamentals of 1,2-dibromopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. auremn.org.br [auremn.org.br]

- 5. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Karplus equation - Wikipedia [en.wikipedia.org]

- 7. Karplus_equation [chemeurope.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Chirality and Optical Properties of 1,2-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromopropane (B165211) is a chiral haloalkane that serves as a valuable building block in stereoselective synthesis. Its chirality arises from the presence of a stereocenter at the second carbon atom, leading to the existence of two non-superimposable mirror images: (R)-1,2-dibromopropane and (S)-1,2-dibromopropane. These enantiomers exhibit distinct optical properties, specifically their interaction with plane-polarized light, which is a critical consideration in their application in the synthesis of chiral molecules, including pharmaceuticals. This guide provides a comprehensive overview of the chirality and optical properties of 1,2-dibromopropane, including its physical and chiroptical data, detailed experimental protocols for its enantioselective synthesis and the determination of its optical rotation, and a discussion of its chiroptical spectroscopy.

Introduction to the Chirality of 1,2-Dibromopropane

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. 1,2-Dibromopropane (CH₃CHBrCH₂Br) is a chiral molecule due to the presence of an asymmetric carbon atom (chiral center) at the C2 position. This carbon is bonded to four different groups: a hydrogen atom (H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a bromine atom (Br).[1] The presence of this single stereocenter gives rise to a pair of enantiomers, designated as (R)-1,2-dibromopropane and (S)-1,2-dibromopropane.

Enantiomers share the same physical properties, such as boiling point, melting point, and density, but differ in their interaction with plane-polarized light.[2] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.[2][3] This phenomenon is known as optical activity and is a defining characteristic of chiral molecules.

Physical and Optical Properties

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₃H₆Br₂ | [4] |

| Molecular Weight | 201.89 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 140-142 °C | [4] |

| Melting Point | -55 °C | [4] |

| Density | 1.937 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.519 | [5] |

| Specific Rotation [α]²⁰/D ((S)-enantiomer) | Data not available | |

| Specific Rotation [α]²⁰/D ((R)-enantiomer) | Data not available |

Experimental Protocols

Enantioselective Synthesis of (S)-1,2-Dibromopropane

A stereospecific synthesis of (S)-1,2-dibromopropane can be achieved from the readily available chiral precursor, L-alanine.[6] This method involves the conversion of the amino group to a bromide with retention of configuration, followed by the conversion of the carboxylic acid to a bromomethyl group.

Logical Flow of Stereospecific Synthesis

Caption: Stereospecific synthesis of (S)-1,2-dibromopropane from L-alanine.

Detailed Methodology:

-

Diazotization of L-Alanine: L-alanine is treated with sodium nitrite (B80452) (NaNO₂) in the presence of hydrobromic acid (HBr) at low temperatures (typically 0-5 °C). This reaction converts the primary amine group into a diazonium salt, which is then displaced by a bromide ion from the HBr, yielding (S)-2-bromopropanoic acid with retention of stereochemistry.

-

Reduction of the Carboxylic Acid: The resulting (S)-2-bromopropanoic acid is then reduced to the corresponding primary alcohol, (S)-2-bromo-1-propanol. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Conversion of the Hydroxyl Group to Bromide: The final step involves the conversion of the hydroxyl group of (S)-2-bromo-1-propanol to a bromide. This can be achieved using a reagent such as phosphorus tribromide (PBr₃). This reaction proceeds with inversion of configuration at the hydroxyl-bearing carbon; however, since the reaction is at C1 and the stereocenter is at C2, the configuration of the chiral center remains (S). The final product is (S)-1,2-dibromopropane.

Synthesis of Racemic 1,2-Dibromopropane

For applications where a racemic mixture is sufficient, 1,2-dibromopropane can be synthesized by the electrophilic addition of bromine (Br₂) to propene.[5]

Reaction Pathway for Racemic Synthesis

Caption: Synthesis of racemic 1,2-dibromopropane from propene.

Detailed Methodology:

-

Reaction Setup: Propene gas is bubbled through a solution of bromine in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, typically at room temperature.

-

Reaction Progression: The reddish-brown color of the bromine will disappear as it reacts with the propene. The reaction is an electrophilic addition where the double bond of the propene attacks a bromine molecule, forming a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition, leading to the formation of 1,2-dibromopropane.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product. The product can be purified by distillation.

Determination of Optical Rotation

The optical rotation of the synthesized enantiomerically enriched 1,2-dibromopropane is measured using a polarimeter.

Experimental Workflow for Polarimetry

Caption: Workflow for the determination of optical rotation.

Detailed Methodology:

-

Sample Preparation: An accurately weighed sample of the enantiomerically pure 1,2-dibromopropane is dissolved in a known volume of a suitable achiral solvent (e.g., ethanol (B145695) or chloroform) to give a specific concentration (c, in g/mL).

-

Instrument Calibration: The polarimeter is calibrated using a blank solution (the pure solvent).

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed angle of rotation (α) is measured. The measurement is typically performed at a standard temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line at 589 nm).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c).[7]

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), provide more detailed information about the stereochemistry of chiral molecules than polarimetry at a single wavelength.

-

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light.[8] A plain ORD curve shows a gradual increase or decrease in rotation with decreasing wavelength. In the vicinity of an absorption band, the curve becomes anomalous, showing a peak and a trough, which is known as a Cotton effect.

-

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength.[9] CD spectra are also characterized by Cotton effects in the regions of absorption.

While specific ORD and CD spectra for 1,2-dibromopropane are not readily found in the literature, these techniques are powerful tools for determining the absolute configuration of chiral molecules, especially when combined with computational methods.

Relationship Between Absolute Configuration and Optical Rotation

There is no simple, predictable relationship between the (R)/(S) designation of a chiral molecule and the sign (+ or -) of its optical rotation.[2][9][10] The direction and magnitude of optical rotation depend on the specific three-dimensional arrangement of atoms and their electronic properties. Therefore, the relationship for 1,2-dibromopropane would need to be determined experimentally by synthesizing a known enantiomer (e.g., (S)-1,2-dibromopropane from L-alanine) and measuring its optical rotation.

Conclusion

1,2-Dibromopropane is a fundamental chiral molecule with important applications in organic synthesis. Understanding its stereochemical and optical properties is crucial for its effective use in the development of new chiral compounds. This guide has provided an in-depth overview of the chirality of 1,2-dibromopropane, detailed experimental protocols for its synthesis and the measurement of its optical properties, and an introduction to its chiroptical spectroscopy. While quantitative data on the specific rotation of its enantiomers is not widely available, the methodologies presented here provide a clear path for its determination. Further research into the chiroptical spectroscopy of 1,2-dibromopropane would be valuable for a more complete understanding of its stereoelectronic properties.

References

- 1. m.youtube.com [m.youtube.com]

- 2. CN103288586A - Method for synthesizing 1,2-dibromopropane by utilizing propylene - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis routes of 1,2-Dibromopropane [benchchem.com]

- 5. 1,2-Dibromopropane - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. boardstudy.in [boardstudy.in]

- 9. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

Environmental Fate and Degradation of Dibromopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of dibromopropane, with a primary focus on 1,2-dibromopropane (B165211). Dibromopropanes are halogenated aliphatic hydrocarbons that have seen use as intermediates in chemical synthesis and were components of some agricultural fumigants. Understanding their behavior in the environment is critical for assessing their potential risks and developing remediation strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary degradation pathways.

Physicochemical Properties and Environmental Distribution

The environmental transport and partitioning of this compound are governed by its physicochemical properties. 1,2-dibromopropane is a colorless liquid with moderate water solubility and a tendency to volatilize from water and soil surfaces. Its relatively low octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc) suggest high mobility in soil, posing a potential for groundwater contamination.

Table 1: Physicochemical Properties of 1,2-Dibromopropane

| Property | Value | Reference |

| Molecular Formula | C₃H₆Br₂ | [1] |

| Molecular Weight | 201.89 g/mol | [1] |

| Boiling Point | 140-142 °C | [2] |

| Melting Point | -55.2 °C | [2] |

| Water Solubility | 1430 mg/L at 25°C | [1] |

| Vapor Pressure | 7.84 mmHg at 25°C | [1] |

| Henry's Law Constant | 1.46 x 10⁻³ atm·m³/mol | [1] |

| Log Octanol-Water Partition Coefficient (Kow) | 2.2 | [1] |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | ~80 (estimated) | [1] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photodegradation, contribute to the transformation of this compound in the environment.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound in aquatic environments. The rate of hydrolysis is pH-dependent, with faster degradation occurring under alkaline conditions. The estimated half-life for the hydrolysis of 1,2-dibromopropane at 25°C and pH 7 is approximately 320 days.[1][2] For the related compound 1,2-dibromo-3-chloropropane (B7766517) (DBCP), the hydrolysis half-life at pH 7 is estimated to be 38 years, while at pH 9 it decreases to 140 days, indicating that alkaline conditions significantly accelerate this process.[3]

Atmospheric Degradation

In the atmosphere, this compound is primarily degraded by reaction with photochemically produced hydroxyl radicals (•OH). The atmospheric half-life of 1,2-dibromopropane is estimated to be around 37 days.[1][2] For DBCP, the atmospheric half-life is estimated at 36 days.[3] Direct photolysis is not considered a significant degradation pathway as dibromopropanes do not absorb light at environmentally relevant wavelengths (>290 nm).[3]

Table 2: Abiotic Degradation Half-Lives

| Compound | Degradation Process | Conditions | Half-Life | Reference |

| 1,2-Dibromopropane | Hydrolysis | 25°C, pH 7 | 320 days | [1][2] |

| 1,2-Dibromopropane | Atmospheric Degradation (reaction with •OH) | - | ~37 days | [1][2] |

| 1,2-Dibromo-3-chloropropane | Hydrolysis | 25°C, pH 7 | 38 years | [3] |

| 1,2-Dibromo-3-chloropropane | Hydrolysis | 25°C, pH 9 | 140 days | [3] |

| 1,2-Dibromo-3-chloropropane | Atmospheric Degradation (reaction with •OH) | - | 36 days | [3] |

Biotic Degradation

Biodegradation plays a crucial role in the environmental attenuation of this compound. Both aerobic and anaerobic microorganisms have been shown to degrade related halogenated propanes, and similar pathways are expected for this compound.

Aerobic Biodegradation

Under aerobic conditions, the initial step in the degradation of halogenated alkanes is often catalyzed by monooxygenase or hydrolase enzymes. For instance, the degradation of 1,3-dichloropropene (B49464) is initiated by a haloalkane dehalogenase that hydrolyzes it to 3-chloroallyl alcohol.[4] A similar hydrolytic dehalogenation is a likely first step for 1,2-dibromopropane, leading to the formation of brominated propanols. These intermediates can then be further oxidized.

Anaerobic Biodegradation

Under anaerobic conditions, reductive dehalogenation is a primary degradation mechanism. For example, the anaerobic degradation of 1,2,3-trichloropropane (B165214) can proceed via sequential reductive dechlorination.[5] For 1,2-dibromopropane, this would involve the stepwise removal of bromine atoms. Dihaloelimination, the simultaneous removal of two adjacent halogen atoms to form an alkene, is another potential anaerobic pathway, as observed in the degradation of 1,2-dichloroethane (B1671644) to ethene.[6]

Metabolic Pathways and Metabolites

Studies on the metabolism of 1,2-dibromopropane in rats have identified several metabolites resulting from glutathione (B108866) (GSH) conjugation.[1] This suggests a detoxification pathway involving the formation of mercapturic acid derivatives. The identified metabolites include N-acetyl-S-(2-hydroxypropyl)-L-cysteine and N-acetyl-S-(2-oxopropyl)-L-cysteine.[1] While this represents a mammalian metabolic pathway, it provides insights into potential microbial detoxification mechanisms involving conjugation.

The biodegradation of the related 1,2,3-tribromopropane (B147538) by Agrobacterium radiobacter involves an initial dehalogenation to 2,3-dibromo-1-propanol, which is then further metabolized.[7]

Below is a conceptual diagram illustrating the potential biotic degradation pathways of 1,2-dibromopropane.

Experimental Protocols

Detailed experimental protocols for studying the environmental fate of this compound can be adapted from methodologies used for other halogenated hydrocarbons.

Soil Degradation Study (Aerobic)

This protocol outlines a typical aerobic soil degradation study in a laboratory setting.

Objective: To determine the rate of aerobic biodegradation of 1,2-dibromopropane in soil.

Materials:

-

Test soil, sieved (<2 mm) and characterized (pH, organic carbon content, texture).

-

1,2-dibromopropane standard solution.

-

Biometer flasks or similar incubation vessels that allow for CO₂ trapping.

-

KOH or NaOH solution for CO₂ trapping.

-

Incubator.

-

Gas chromatograph with an appropriate detector (e.g., ECD or MS).

Procedure:

-

Soil Preparation: Adjust the moisture content of the soil to 40-60% of its maximum water-holding capacity. Pre-incubate the soil for 7-14 days in the dark at the test temperature to allow microbial populations to stabilize.

-

Spiking: Add the 1,2-dibromopropane standard solution to the soil to achieve the desired initial concentration. Mix thoroughly for uniform distribution. Prepare a sterile control by autoclaving a subset of the soil before spiking.

-

Incubation: Place the treated soil samples into the biometer flasks. Add a CO₂ trapping solution to the side arm of the flasks. Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrifice replicate flasks for analysis.

-

Extraction: Extract the soil samples with an appropriate solvent (e.g., acetone/hexane mixture) using techniques such as sonication or Soxhlet extraction.

-

Analysis: Analyze the extracts for the concentration of 1,2-dibromopropane using GC-ECD or GC-MS. The CO₂ trapping solution can be analyzed to determine the extent of mineralization.

-